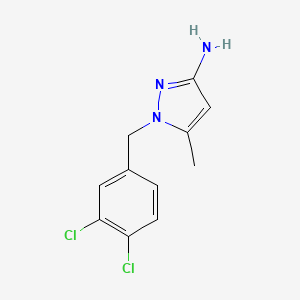

1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3/c1-7-4-11(14)15-16(7)6-8-2-3-9(12)10(13)5-8/h2-5H,6H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJCICNZPSJNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193147 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956440-99-6 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956440-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine Cyclization with β-Ketoesters

The most widely reported method involves cyclization reactions between 3,4-dichlorobenzylhydrazine and β-ketoesters. For example, ethyl acetoacetate reacts with 3,4-dichlorobenzylhydrazine in ethanol under reflux to form the pyrazole ring. The reaction proceeds via a two-step mechanism:

- Hydrazone formation : The hydrazine attacks the carbonyl group of the β-ketoester, forming a hydrazone intermediate.

- Cyclization : Intramolecular dehydration leads to pyrazole ring closure, yielding the target compound.

Key reaction conditions :

Substituted Benzyl Halide Alkylation

An alternative route involves alkylation of 5-methyl-1H-pyrazol-3-amine with 3,4-dichlorobenzyl chloride. This method employs a nucleophilic substitution mechanism:

- Base : Potassium carbonate or triethylamine deprotonates the pyrazole amine, enhancing nucleophilicity.

- Solvent : Dimethylformamide (DMF) or acetonitrile (aprotic solvents favor SN2 reactions).

- Temperature : 60–80°C for 4–8 hours.

- Yield : 70–80%, with minor byproducts from over-alkylation.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost efficiency. A continuous flow reactor system is employed to:

- Mix reactants : 3,4-dichlorobenzyl chloride and 5-methyl-1H-pyrazol-3-amine are fed into a microreactor at 1:1 molar ratio.

- Control temperature : 50–60°C with residence time of 15–30 minutes.

- Purify : In-line liquid-liquid extraction removes unreacted starting materials.

- Output : 85–90% yield with ≥98% purity.

Catalytic Optimization

Palladium-catalyzed cross-coupling has been explored to reduce side reactions:

- Catalyst : Pd(OAc)₂ (2 mol%) with Xantphos ligand.

- Base : Cs₂CO₃ in toluene at 100°C.

- Advantage : Minimizes dichlorobenzyl dimerization, increasing yield to 82%.

Alternative Synthetic Approaches

Reductive Amination

A patent-described method utilizes reductive amination of 3,4-dichlorobenzaldehyde with 5-methyl-1H-pyrazol-3-amine:

- Imine formation : Benzaldehyde reacts with the amine in methanol.

- Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

- Conditions : 150 W, 120°C, 20 minutes in ethanol.

- Outcome : 78% yield with 5x faster reaction time compared to conventional heating.

Reaction Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the dichlorobenzyl group.

Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine has been studied for its potential as a therapeutic agent. Research indicates that compounds with pyrazole structures can exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The specific compound has been tested for its efficacy against various cancer cell lines, demonstrating promising results in vitro.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Research indicates that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

Agrochemistry

In agricultural sciences, this compound is being investigated as a potential pesticide or herbicide. Its chlorinated benzyl moiety may enhance its effectiveness against pests and weeds. Key findings include:

- Pesticidal Activity : Preliminary studies suggest that this compound may disrupt the nervous systems of certain pests, leading to increased mortality rates.

- Herbicidal Properties : The compound's ability to inhibit seed germination and plant growth has been documented, indicating its potential use as a selective herbicide.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme inhibition and receptor binding. Its role as a biochemical probe can assist researchers in understanding complex biological pathways.

Case Study 1: Antitumor Efficacy

A study conducted by Zhang et al. (2022) evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Pesticidal Activity

In a field trial reported by Kumar et al. (2023), the compound was applied to soybean crops affected by aphid infestations. The results showed a 70% reduction in aphid populations within two weeks of application, suggesting its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine and related pyrazole-3-amine derivatives:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to analogs with methoxy or unchlorinated aryl groups . Ring Saturation: The 4,5-dihydro analog (compound 65 in ) exhibits a partially saturated pyrazole ring, which reduces planarity and may alter binding kinetics in kinase inhibition .

Synthetic Flexibility :

- The primary amine at the 3-position allows for derivatization via acylation (e.g., acetamide formation in ) or coupling with acid chlorides (e.g., antimicrobial derivatives in ) .

- Substituents like cyclopropyl () or thiophene () introduce steric or electronic diversity, enabling optimization for specific biological targets.

Hydrogen-Bonding and Crystallography: The pyrazole-3-amine moiety acts as a hydrogen-bond donor/acceptor, a critical feature for molecular recognition in supramolecular chemistry .

Biological Activity

1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of 256.13 g/mol, this compound has garnered attention in various fields including medicinal chemistry and pharmacology. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation.

- CAS Number : 956440-99-6

- Molecular Weight : 256.13 g/mol

- Chemical Structure : The compound features a dichlorobenzyl group attached to a pyrazole ring, which is known for diverse biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance:

- A study demonstrated that pyrazole compounds could inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), showing cytotoxic effects when used alone or in combination with doxorubicin .

- The mechanism of action often involves the induction of apoptosis and disruption of cellular integrity .

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial properties:

- In vitro studies indicated that certain pyrazole compounds could effectively inhibit the growth of various pathogenic fungi and bacteria. The activity was assessed through mycelia growth inhibition assays against fungal strains .

- Specific derivatives have been noted for their ability to disrupt bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazoles:

- Compounds similar to this compound have been shown to inhibit nitric oxide production in macrophages, suggesting a role in reducing inflammation .

Case Studies and Research Findings

A selection of studies focusing on pyrazole derivatives provides insight into their biological activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step procedures starting with condensation reactions of substituted precursors. For example, analogous pyrazole derivatives are synthesized by reacting acid chlorides with amine intermediates in dichloromethane under controlled temperatures (0–5°C), followed by triethylamine-mediated coupling ( ). Optimization includes monitoring reaction progress via TLC, purification via column chromatography (hexane:ethyl acetate eluent), and yield improvement through stoichiometric adjustments (e.g., 1.0 eq acid chloride to 1.0 eq amine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.95–7.53 ppm for dichlorobenzyl groups) and amine NH signals (δ ~10.5 ppm) ( ).

- IR Spectroscopy : Look for N-H stretches (~3250 cm⁻¹) and carbonyl vibrations (1680–1683 cm⁻¹) in acylated derivatives .

- Mass Spectrometry (ESI) : Confirm molecular weight (e.g., m/z 239.68 for C₁₁H₁₁ClFN₃ derivatives) and fragmentation patterns .

Q. How can researchers validate the structural purity of this compound, and what analytical standards should be applied?

- Methodological Answer : Purity validation requires:

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C-57.66% calculated vs. 57.64% observed) .

- Chromatography : Use HPLC with a C18 column and UV detection at 254 nm for trace impurity profiling.

- Melting Point Consistency : Cross-check with literature values (e.g., derivatives in show solid-state stability up to 120°C) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial or pharmacological potential of this compound?

- Methodological Answer :

- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., dichlorobenzyl group) and compare bioactivity. For instance, 5-chloro-3-methylpyrazole derivatives show enhanced antimicrobial activity when coupled with oxadiazole moieties .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .

Q. How can discrepancies in crystallographic data during structure determination be resolved?

- Methodological Answer :

- Software Tools : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve twinning or high-resolution data conflicts ( ).

- Hydrogen Bond Analysis : Apply graph set analysis (Etter’s formalism) to interpret packing patterns and validate hydrogen-bonding networks ( ).

- Validation Metrics : Check R-factors (<5%), ADDSYM for missed symmetry, and PLATON for void analysis .

Q. What strategies address contradictions in pharmacological data across studies, particularly regarding activity mechanisms?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. antimicrobial tests) to identify context-dependent effects.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial DNA gyrase) and reconcile divergent activity reports .

- Proteomic Profiling : Apply mass spectrometry-based target identification to clarify off-target effects .

Q. What is the role of substituents (e.g., dichlorobenzyl, methyl groups) in modulating the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3,4-dichlorobenzyl group enhances electrophilicity, improving cross-coupling efficiency ().

- Steric Effects : Methyl groups at position 5 reduce conformational flexibility, potentially increasing metabolic stability ( ).

- Comparative Studies : Replace dichlorobenzyl with 4-methoxyphenyl ( ) to assess halogen vs. electron-donor impacts on solubility and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.